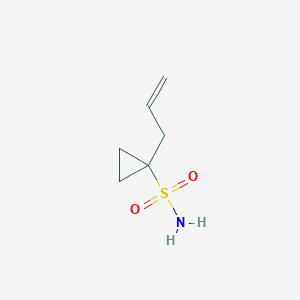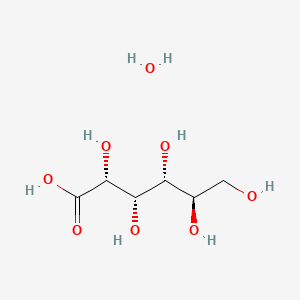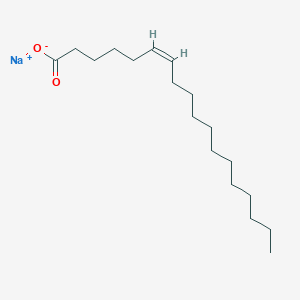![molecular formula C13H19NO2 B3149335 Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate CAS No. 67044-00-2](/img/structure/B3149335.png)
Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate
Übersicht
Beschreibung
Ethyl 3-{[(4-methylphenyl)methyl]amino}propanoate is a chemical compound with the molecular formula C13H19NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of carbon atoms, with an ethyl group (C2H5) and a 4-methylphenylmethylamino group attached to the third carbon atom . The molecular weight of the compound is 207.27 g/mol .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 207.27 g/mol and its molecular formula is C13H19NO2 .Wissenschaftliche Forschungsanwendungen
Biomarkers for Investigating Tobacco and Cancer
Research on human urinary carcinogen metabolites provides insights into the relationship between tobacco use and cancer, highlighting the role of chemical compounds as biomarkers. This area of research emphasizes the importance of chemical analysis in understanding public health issues (Hecht, 2002).
Flavor Compounds in Foods
The study of branched chain aldehydes, such as 2-methyl propanal and 3-methyl butanal, in foods underlines the significance of chemical compounds in influencing flavor profiles in various food products. This research sheds light on the production and breakdown pathways of these aldehydes from amino acids (Smit, Engels, & Smit, 2009).
Ethylmercury and the Blood-Brain Barrier
Investigations into whether ethylmercury-containing compounds cross the blood-brain barrier contribute to understanding the environmental and health impacts of mercury compounds. This research has implications for public health policies and safety regulations concerning chemical exposure (Kern, Geier, Homme, & Geier, 2019).
Biodegradation of Chemicals
Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater demonstrates the environmental behavior of chemical pollutants. This knowledge is critical for developing strategies to mitigate pollution and protect ecosystems (Thornton et al., 2020).
Genotoxicity of Chemicals
The genotoxicity of 1-ethyl-1-nitrosourea (ENU) has been extensively studied, providing a model for understanding the mutagenic potential of chemicals. Such research is foundational for assessing chemical safety and for developing drugs and other products with minimized mutagenic risks (Shibuya & Morimoto, 1993).
Ethylene and Plant Biology
The role of ethylene and its precursor, 1-aminocyclopropane-1-carboxylic acid (ACC), in plant biology highlights the interplay between chemical compounds and biological processes. This research is crucial for agricultural science, affecting strategies for crop improvement and management (Van de Poel & Van Der Straeten, 2014).
Eigenschaften
IUPAC Name |
ethyl 3-[(4-methylphenyl)methylamino]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-3-16-13(15)8-9-14-10-12-6-4-11(2)5-7-12/h4-7,14H,3,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHHWTOXCOIUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNCC1=CC=C(C=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-(2-Methoxyphenyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3149307.png)




![Ethyl 3-{[(4-chlorophenyl)methyl]amino}propanoate](/img/structure/B3149348.png)